molecular formula C18H19N3 B6317844 Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% CAS No. 179056-73-6

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%

Cat. No. B6317844
CAS RN: 179056-73-6
M. Wt: 277.4 g/mol
InChI Key: WVKFYUIIFAGCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% (also known as BMBPA) is an organic compound of interest to the scientific community due to its unique properties and potential applications. BMBPA is a white, odorless, crystalline powder with a melting point of about 155-160°C; it is insoluble in water but soluble in most organic solvents. BMBPA has been studied extensively in recent years due to its potential applications in various scientific fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

BMBPA has been used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, BMBPA has been used as a catalyst in the synthesis of various organic compounds. In biochemistry, BMBPA has been used as a reagent in the synthesis of peptides and proteins. In pharmacology, BMBPA has been used as a reagent in the synthesis of various drug molecules.

Mechanism of Action

BMBPA acts as a catalyst in the synthesis of various organic compounds. It is believed that the catalytic activity of BMBPA is due to its ability to form a complex with the reactants, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
BMBPA has been studied for its effects on various biochemical and physiological processes. Studies have shown that BMBPA can affect the activity of enzymes involved in metabolic processes, such as the enzyme acetylcholinesterase. BMBPA has also been shown to affect the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

BMBPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. However, BMBPA is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of BMBPA are still being explored. In the future, BMBPA could be used in the synthesis of more complex organic compounds, such as peptides and proteins. BMBPA could also be used to develop new drugs and drug delivery systems. Additionally, BMBPA could be used to study the biochemical and physiological effects of various compounds on the human body. Finally, BMBPA could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

BMBPA can be synthesized in a two-step process. The first step involves the reaction of benzyl bromide and potassium hydroxide to form benzyl potassium bromide. This reaction is carried out in an aqueous medium at a temperature of 70-80°C. The second step involves the reaction of benzyl potassium bromide and 1-methyl-1H-pyrazol-4-yl-benzyl-amine in a solvent such as acetonitrile or methanol. This reaction is carried out at a temperature of 60-70°C.

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-5-8-16(10-17)12-19-11-15-6-3-2-4-7-15/h2-10,13-14,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKFYUIIFAGCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CNCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

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